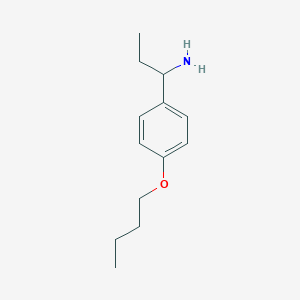

1-(4-Butoxyphenyl)-1-propylamine

Description

1-(4-Butoxyphenyl)-1-propylamine is a primary amine compound characterized by a propylamine backbone substituted with a 4-butoxyphenyl group at the terminal amine. The butoxy group (–OC₄H₉) introduces hydrophobicity and electron-donating effects, which influence its physicochemical properties, such as solubility, basicity, and reactivity. Applications of structurally similar amines include their use in polymer functionalization (), chromatography (), and semiconductor defect passivation (), though specific applications of this compound require further exploration.

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

1-(4-butoxyphenyl)propan-1-amine |

InChI |

InChI=1S/C13H21NO/c1-3-5-10-15-12-8-6-11(7-9-12)13(14)4-2/h6-9,13H,3-5,10,14H2,1-2H3 |

InChI Key |

FBJSIMLFYMKAMB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(CC)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 1-(4-Butoxyphenyl)-1-propylamine, differing primarily in substituent groups or backbone configuration:

Key Observations :

- Alkoxy Chain Length : Longer alkoxy chains (e.g., pentyloxy, hexyloxy in ) increase hydrophobicity, reducing aqueous solubility but enhancing lipid bilayer permeability. Butoxy (C4) offers a balance between hydrophobicity and steric effects.

- Amine Type: Primary amines (e.g., 1-propylamine, ) exhibit higher reactivity in nucleophilic reactions compared to tertiary amines (e.g., 3-(dimethylamino)-1-propylamine, ). This impacts applications in polymer grafting () and defect passivation ().

- Electron Effects : Electron-donating groups (e.g., methoxy) increase amine basicity, while electron-withdrawing groups (e.g., bromophenyl) decrease it, altering interaction with acids or metal surfaces .

Physicochemical Properties

- Basicity: The pKb of 1-propylamine derivatives correlates with substituent electronic effects. For example: 1-Propylamine: pKb ~3.5–6.4 (varies with alkyl chain length, ). 3-(Dimethylamino)-1-propylamine: Tertiary amine with pKb ~9–10, less basic than primary analogs (). this compound (predicted): The butoxy group’s electron-donating nature may lower pKb slightly compared to unsubstituted 1-propylamine.

Solubility : Butoxyphenyl substitution reduces water solubility but enhances compatibility with organic solvents and polymers, as seen in poly(ether ketone cardo) membranes ().

Table 1: Substituent Effects on Amine Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.